Cas no 1797725-72-4 (1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one)

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one structure
1797725-72-4 structure
商品名:1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
CAS番号:1797725-72-4
MF:C25H25N7O
メガワット:439.512304067612
CID:6206223
PubChem ID:71811002

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one 化学的及び物理的性質

名前と識別子

    • 3,3-diphenyl-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
    • 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one
    • 1797725-72-4
    • AKOS024569283
    • 3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
    • F6458-0104
    • インチ: 1S/C25H25N7O/c33-25(17-22(20-7-3-1-4-8-20)21-9-5-2-6-10-21)31-15-13-30(14-16-31)23-11-12-24(29-28-23)32-19-26-18-27-32/h1-12,18-19,22H,13-17H2
    • InChIKey: XOESIRSHFBXTFU-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(C1C=CC=CC=1)C1C=CC=CC=1)N1CCN(C2=CC=C(N3C=NC=N3)N=N2)CC1

計算された属性

  • せいみつぶんしりょう: 439.21205845g/mol
  • どういたいしつりょう: 439.21205845g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 6
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 80Ų

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6458-0104-25mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
25mg
$109.0 2023-05-20
Life Chemicals
F6458-0104-2mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
2mg
$59.0 2023-05-20
Life Chemicals
F6458-0104-2μmol
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
2μl
$57.0 2023-05-20
Life Chemicals
F6458-0104-3mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
3mg
$63.0 2023-05-20
Life Chemicals
F6458-0104-5mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
5mg
$69.0 2023-05-20
Life Chemicals
F6458-0104-5μmol
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
5μl
$63.0 2023-05-20
Life Chemicals
F6458-0104-20mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
20mg
$99.0 2023-05-20
Life Chemicals
F6458-0104-4mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
4mg
$66.0 2023-05-20
Life Chemicals
F6458-0104-1mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
1mg
$54.0 2023-05-20
Life Chemicals
F6458-0104-10mg
3,3-diphenyl-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
1797725-72-4 90%+
10mg
$79.0 2023-05-20

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one 関連文献

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-oneに関する追加情報

Introduction to 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one (CAS No. 1797725-72-4)

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one (CAS No. 1797725-72-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name or CAS number, is a derivative of piperazine and triazole, two functional groups known for their diverse biological activities. The compound's unique structure and properties make it a promising candidate for various therapeutic applications.

The chemical structure of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one features a central piperazine ring connected to a pyridazine moiety substituted with a 1H-1,2,4-triazole group. Additionally, the compound contains two phenyl groups attached to the propanone moiety. This intricate arrangement of functional groups contributes to its potential as a potent and selective ligand for various biological targets.

Recent studies have highlighted the pharmacological properties of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one. One of the key areas of interest is its activity as an antagonist for specific receptors. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits high affinity and selectivity for the serotonin 5-HT7 receptor. This receptor is implicated in various neurological and psychiatric disorders, making the compound a potential therapeutic agent for conditions such as depression and anxiety.

Beyond its receptor-binding properties, 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one has also been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic profile of 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3,3-diphenylpropan-1-one has also been studied extensively. Research indicates that the compound has favorable oral bioavailability and a reasonable half-life in vivo. These properties are crucial for its development as an oral therapeutic agent. Additionally, preclinical studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects.

In terms of safety and toxicity, preliminary assessments have been conducted to evaluate the potential risks associated with 1-(4-(6-(1H-1,2,4-triazol-1-y l)pyridazin -3 -y l)p ipe raz in - 0 n e). These studies have demonstrated that the compound exhibits low toxicity in animal models and does not cause significant organ damage or systemic toxicity at relevant concentrations. However, further long-term safety studies are necessary to fully understand its safety profile in humans.

The development of 1-(4-(6-( 0 n e) as a therapeutic agent is ongoing. Clinical trials are currently underway to evaluate its efficacy and safety in human subjects. Early results from phase I trials have shown promising outcomes in terms of tolerability and pharmacokinetic behavior. These trials are crucial for advancing the compound through the drug development pipeline and ultimately bringing it to market as a novel therapeutic option.

In conclusion, y l)p ipe raz in - 0 n e) (CAS No. 0 n e)) represents a significant advancement in the field of medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for treating various neurological and inflammatory disorders. Ongoing research and clinical trials will continue to elucidate its full potential as a therapeutic agent.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Minglong (Xianning) Medicine Co., Ltd.